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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the use of Dihydrorhodamine 6G
(DHR6G), a reliable fluorescent probe for the detection of mitochondrial reactive oxygen

species (ROS). DHR6G is the reduced, non-fluorescent form of Rhodamine 6G. Upon entering

the cell, DHR6G is oxidized by ROS, primarily within the mitochondria, into the highly

fluorescent Rhodamine 6G, which then accumulates in the mitochondrial membrane. This

change in fluorescence can be quantitatively measured to assess the levels of mitochondrial

ROS.

Principle of Dihydrorhodamine 6G Assay
Dihydrorhodamine 6G is a cell-permeant compound that is non-fluorescent. Once inside the

cell, it can be oxidized by various reactive oxygen species, including superoxide, to its

fluorescent counterpart, Rhodamine 6G.[1][2][3] The cationic nature of Rhodamine 6G leads to

its accumulation in the mitochondria, driven by the mitochondrial membrane potential. The

resulting fluorescence intensity is directly proportional to the rate of ROS production within the

mitochondria.
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The following tables provide key quantitative data for the use of Dihydrorhodamine 6G and

the resulting fluorescent product, Rhodamine 6G.

Parameter Value Reference

DHR6G Excitation Wavelength

(post-oxidation)
528 nm [1]

DHR6G Emission Wavelength

(post-oxidation)
551 nm [1]

Rhodamine 6G Excitation

Wavelength
~525-530 nm

Rhodamine 6G Emission

Wavelength
~550-555 nm

Recommended DHR6G Stock

Solution Concentration
1-10 mM in DMSO

Recommended DHR6G

Working Solution

Concentration

1-20 µM

Storage Conditions for Stock

Solution

-20°C or -80°C, protected from

light

Cell Type
Staining Time with
Working Solution

Reference

Suspension Cells 5-30 minutes

Adherent Cells 30-60 minutes

Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of Dihydrorhodamine 6G within a cell for the

detection of mitochondrial ROS.
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Caption: Mechanism of DHR6G for mitochondrial ROS detection.

Experimental Protocols
Materials

Dihydrorhodamine 6G (DHR6G)

Dimethyl sulfoxide (DMSO), anhydrous

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Cell culture medium (serum-free for staining)

Adherent or suspension cells

Positive control (e.g., Antimycin A, Rotenone, or H₂O₂)

Negative control (e.g., N-acetylcysteine)

Fluorescence microscope or flow cytometer
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Reagent Preparation
1. DHR6G Stock Solution (10 mM):

Dissolve an appropriate amount of DHR6G powder in anhydrous DMSO to achieve a final

concentration of 10 mM.

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

Store at -20°C or -80°C, protected from light. The stock solution is stable for at least one

month at -20°C and up to six months at -80°C.

2. DHR6G Working Solution (5 µM):

On the day of the experiment, dilute the 10 mM DHR6G stock solution in serum-free cell

culture medium or PBS to a final working concentration of 5 µM.

The optimal concentration may vary depending on the cell type and experimental conditions,

and a titration from 1-20 µM is recommended.

Protect the working solution from light.

Experimental Workflow Diagram
The following diagram outlines the general workflow for the Dihydrorhodamine 6G assay.
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Caption: Experimental workflow for the DHR6G assay.

Protocol for Adherent Cells (Fluorescence Microscopy)
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Cell Seeding: Seed adherent cells on sterile glass coverslips or in a black, clear-bottom 96-

well plate at a density that will result in 70-80% confluency on the day of the experiment.

Cell Treatment: If applicable, treat the cells with experimental compounds (e.g., drug

candidates) and appropriate controls (positive and negative) for the desired duration.

Cell Loading: Remove the culture medium and wash the cells once with pre-warmed PBS or

HBSS.

Add the DHR6G working solution to the cells and incubate for 30-60 minutes at 37°C in the

dark.

Washing: Aspirate the DHR6G working solution and wash the cells twice with pre-warmed

PBS or serum-free medium.

Imaging: Add fresh, pre-warmed PBS or serum-free medium to the cells. Immediately image

the cells using a fluorescence microscope equipped with appropriate filters for Rhodamine

6G (Excitation/Emission: ~528/551 nm).

Protocol for Suspension Cells (Flow Cytometry)
Cell Culture and Treatment: Culture suspension cells to the desired density. If applicable,

treat the cells with experimental compounds and controls.

Cell Harvesting: Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the

supernatant.

Washing: Resuspend the cell pellet in pre-warmed PBS, centrifuge again, and discard the

supernatant.

Cell Loading: Resuspend the cells in the DHR6G working solution at a concentration of

approximately 1x10⁶ cells/mL.

Incubate for 15-30 minutes at 37°C in the dark.

Washing: Add an excess of pre-warmed PBS and centrifuge at 300-400 x g for 5 minutes.

Discard the supernatant and repeat the wash step.
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Flow Cytometry Analysis: Resuspend the final cell pellet in cold PBS. Analyze the samples

on a flow cytometer, detecting the fluorescence in the appropriate channel for Rhodamine

6G (e.g., PE channel).

Data Analysis and Interpretation
Fluorescence Microscopy: Quantify the mean fluorescence intensity of individual cells or

defined regions of interest using image analysis software (e.g., ImageJ).

Flow Cytometry: Determine the mean or median fluorescence intensity (MFI) of the cell

population.

Interpretation: An increase in fluorescence intensity in treated cells compared to control cells

indicates an increase in mitochondrial ROS production. Conversely, a decrease in

fluorescence in cells co-treated with a test compound and a ROS inducer suggests

antioxidant activity of the compound.

Troubleshooting
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Issue Possible Cause Solution

High background fluorescence
Autofluorescence of cells or

medium.

Use phenol red-free medium

for the assay. Include an

unstained cell control to

determine the baseline

autofluorescence.

Non-specific oxidation of

DHR6G.

Prepare fresh working

solutions and protect them

from light. Minimize the

exposure of cells to light during

the experiment.

Low or no signal Insufficient probe loading.

Optimize the DHR6G

concentration and incubation

time for your specific cell type.

Low level of ROS production.

Include a positive control (e.g.,

Antimycin A) to ensure the

assay is working.

Quenching of the fluorescent

signal.

Ensure the final cell

suspension for analysis is in a

clear, colorless buffer like PBS.

Inconsistent results Variation in cell number.

Normalize the fluorescence

signal to cell number or protein

concentration.

Photobleaching.

Minimize the exposure of

stained cells to the excitation

light source. Use an anti-fade

reagent if necessary for

microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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